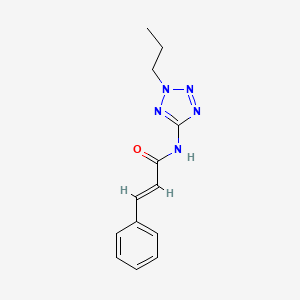![molecular formula C15H12F3NO2 B5917439 2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as TFMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 121-122°C. TFMPA is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic effects in various diseases.
Mechanism of Action
TFMPA is a selective COX-2 inhibitor that works by blocking the production of prostaglandins, which are involved in inflammation, pain, and fever. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. TFMPA selectively inhibits COX-2 without affecting COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes TFMPA a promising candidate for the treatment of inflammatory diseases without causing gastrointestinal side effects.
Biochemical and Physiological Effects
TFMPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been reported to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in inflammation. TFMPA has also been shown to have protective effects on the heart and brain in animal models of ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
TFMPA has several advantages for lab experiments. It is a selective COX-2 inhibitor that can be used to investigate the role of COX-2 in various biological processes. TFMPA has also been reported to have good solubility in organic solvents, which makes it easy to handle in the lab. However, TFMPA has some limitations for lab experiments. It has been reported to have low stability in solution, which can lead to degradation over time. In addition, TFMPA has been shown to have low water solubility, which can limit its use in aqueous solutions.
Future Directions
TFMPA has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. TFMPA can also be used as a tool to investigate the role of COX-2 in various biological processes. In addition, TFMPA can be modified to improve its stability and solubility in solution, which can enhance its use in lab experiments. Overall, TFMPA has a promising future in scientific research due to its unique pharmacological properties.
Synthesis Methods
TFMPA can be synthesized through a multistep process starting from 4-trifluoromethylphenylacetic acid. The first step involves the conversion of 4-trifluoromethylphenylacetic acid to 4-trifluoromethylphenylacetic chloride using thionyl chloride. The resulting compound is then reacted with phenoxyamine to form TFMPA. This method has been reported to yield high purity TFMPA with good yields.
Scientific Research Applications
TFMPA has been used in a wide range of scientific research applications due to its unique pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. TFMPA has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, TFMPA has been used as a tool to investigate the role of cyclooxygenase (COX) enzymes in various biological processes.
properties
IUPAC Name |
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)11-6-8-12(9-7-11)19-14(20)10-21-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMYMDBZIRGWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B5917368.png)
![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)


![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)
![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)
